molecular formula C9H20Cl2N2 B13519943 (1-(Pyrrolidin-1-yl)cyclobutyl)methanamine dihydrochloride

(1-(Pyrrolidin-1-yl)cyclobutyl)methanamine dihydrochloride

Katalognummer: B13519943
Molekulargewicht: 227.17 g/mol
InChI-Schlüssel: DFMFEJJTPTZLMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(pyrrolidin-1-yl)cyclobutyl]methanamine dihydrochloride is a chemical compound with the molecular formula C₉H₁₈N₂·2HCl It is known for its unique structure, which includes a cyclobutyl ring and a pyrrolidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(pyrrolidin-1-yl)cyclobutyl]methanamine dihydrochloride typically involves the reaction of cyclobutylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of 1-[1-(pyrrolidin-1-yl)cyclobutyl]methanamine dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(pyrrolidin-1-yl)cyclobutyl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1-[1-(pyrrolidin-1-yl)cyclobutyl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[1-(pyrrolidin-1-yl)cyclobutyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[1-(pyrrolidin-1-yl)cyclopropyl]methanamine dihydrochloride
  • 1-[1-(pyrrolidin-1-yl)cyclopentyl]methanamine dihydrochloride
  • 1-[1-(pyrrolidin-1-yl)cyclohexyl]methanamine dihydrochloride

Uniqueness

1-[1-(pyrrolidin-1-yl)cyclobutyl]methanamine dihydrochloride is unique due to its cyclobutyl ring, which imparts distinct chemical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs

Eigenschaften

Molekularformel

C9H20Cl2N2

Molekulargewicht

227.17 g/mol

IUPAC-Name

(1-pyrrolidin-1-ylcyclobutyl)methanamine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c10-8-9(4-3-5-9)11-6-1-2-7-11;;/h1-8,10H2;2*1H

InChI-Schlüssel

DFMFEJJTPTZLMD-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2(CCC2)CN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.